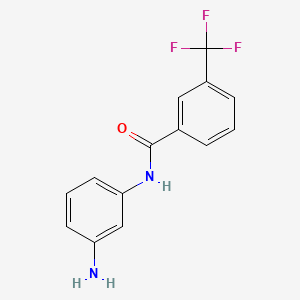

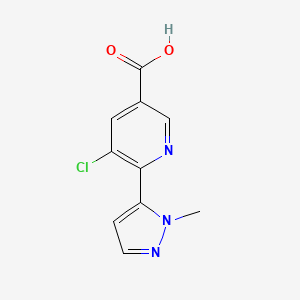

N-(3-aminophenyl)-3-(trifluoromethyl)benzamide

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 3-aminophenylamine) with a trifluoromethyl-containing carboxylic acid or acid chloride to form the amide bond .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amide, amino, and trifluoromethyl groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The amino group could potentially be acylated or alkylated .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .Scientific Research Applications

Anticancer Properties

N-(3-aminophenyl)-3-(trifluoromethyl)benzamide exhibits potential in cancer treatment. Studies have identified compounds with similar structures that inhibit histone deacetylases (HDACs), which play a crucial role in the proliferation of cancer cells and induce apoptosis (Zhou et al., 2008). Additionally, certain derivatives of this compound have shown inhibitory capacity against cancer cell lines, such as A549 and BGC-823 (Ji et al., 2018).

Antioxidant Activity

Research indicates that amino-substituted benzamide derivatives, similar to N-(3-aminophenyl)-3-(trifluoromethyl)benzamide, can act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation of these compounds is important in understanding their free radical scavenging activity (Jovanović et al., 2020).

Material Science Applications

In the field of material science, semifluorinated aromatic compounds related to N-(3-aminophenyl)-3-(trifluoromethyl)benzamide have been used to synthesize new polyamides. These polyamides are notable for their solubility in organic solvents, high molecular weight, and good thermal stability, which are significant properties for advanced technological applications (Bera et al., 2012).

Anti-Plasmodial Activity

Research on N-acylated furazan-3-amines, which are structurally related to N-(3-aminophenyl)-3-(trifluoromethyl)benzamide, has revealed promising antiplasmodial activities against strains of Plasmodium falciparum. These studies help in understanding the structure-activity relationships essential for developing new antimalarial agents (Hermann et al., 2021).

Antibacterial Properties

Compounds structurally related to N-(3-aminophenyl)-3-(trifluoromethyl)benzamide have been synthesized and tested for their antibacterial activity. Studies have found that certain derivatives exhibit significant activity against various bacterial strains, highlighting their potential as antibacterial agents (Mobinikhaledi et al., 2006).

Photolysis Studies

Investigations into the photolysis of compounds like flutolanil, which shares a similar trifluoromethyl benzamide component, provide insights into the environmental fate and behavior of these compounds. Such studies are crucial for understanding the degradation and transformation products of these compounds in different environmental conditions (Tsao & Eto, 1991).

Safety and Hazards

properties

IUPAC Name |

N-(3-aminophenyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c15-14(16,17)10-4-1-3-9(7-10)13(20)19-12-6-2-5-11(18)8-12/h1-8H,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTAWUMXNUGWMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Methyloxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2954401.png)

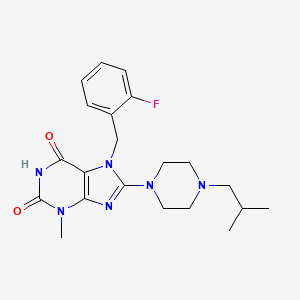

![N-(4-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954404.png)

![Tert-butyl N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2954407.png)

![Ethyl 2-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2954410.png)

![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2954414.png)

![Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2954415.png)

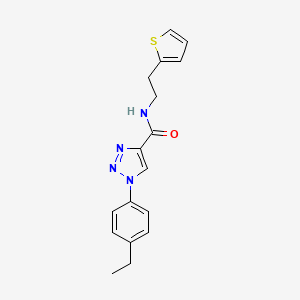

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2954416.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2954423.png)